2-Chloro-3-methylpentane
Overview
Description
2-Chloro-3-methylpentane is an organic compound belonging to the class of alkyl halides. It is a derivative of pentane, where a chlorine atom is substituted at the second carbon, and a methyl group is attached to the third carbon. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpentane can be synthesized through the halogenation of 3-methylpentane. The process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat, which initiates the radical halogenation reaction. The general reaction is as follows:
C6H14+Cl2→C6H13Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the chlorination of 3-methylpentane using chlorine gas under controlled conditions. The reaction is carried out in a chlorination reactor, where the temperature and pressure are carefully monitored to ensure optimal yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, in the presence of a strong base like potassium hydroxide, this compound can lose a hydrogen chloride molecule to form 3-methyl-2-pentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in alcoholic solution.
Major Products:
Substitution: 3-Methylpentanol, 3-Methylpentanenitrile.
Elimination: 3-Methyl-2-pentene.
Scientific Research Applications
2-Chloro-3-methylpentane is used in various scientific research applications:
Chemistry: It serves as a model compound for studying the mechanisms of nucleophilic substitution and elimination reactions.
Biology: It is used in the synthesis of biologically active molecules and as an intermediate in the production of pharmaceuticals.
Medicine: It is involved in the synthesis of drug molecules that require specific structural frameworks.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine atom, leading to the formation of a double bond and the release of hydrogen chloride.
Comparison with Similar Compounds
- 2-Chloro-2-methylpentane
- 3-Chloro-3-methylpentane
- 2-Bromo-3-methylpentane
Comparison: 2-Chloro-3-methylpentane is unique due to the position of the chlorine and methyl groups on the carbon chain, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Chloro-2-methylpentane, it has a different substitution pattern, leading to variations in the stability of intermediates formed during reactions. Similarly, 3-Chloro-3-methylpentane has the chlorine and methyl groups on the same carbon, affecting its chemical behavior differently.
Properties
IUPAC Name |
2-chloro-3-methylpentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFZKJQZKBEPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947149 | |
Record name | 2-Chloro-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-48-8, 24319-09-3 | |
Record name | 2-Chloro-2-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024319093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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